3-(Dodecylsulfanyl)butanal
Description
3-(Dodecylsulfanyl)butanal is an aliphatic aldehyde featuring a dodecylthio (-SC₁₂H₂₅) substituent at the third carbon of the butanal chain. The aldehyde group in this compound may confer distinct reactivity and volatility compared to its carboxylic acid or nitrile counterparts, making it relevant for flavoring agents or intermediates in organic reactions.
Properties
CAS No. |
38160-57-5 |
|---|---|
Molecular Formula |
C16H32OS |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
3-dodecylsulfanylbutanal |
InChI |
InChI=1S/C16H32OS/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(2)13-14-17/h14,16H,3-13,15H2,1-2H3 |
InChI Key |
YGEJUVMXILWFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(C)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Influence
- Aldehydes vs. Nitriles: The nitrile group in 3-(Dodecylthio)butyronitrile (CAS 93918-85-5) enhances its utility as a synthetic intermediate for amines or carboxylic acids via hydrolysis .
- Aldehydes vs. Carboxylic Acids: 3-(Dodecylsulfanyl)-butanoic acid’s carboxyl group enables salt formation and bioactivity, as seen in its patented use for insulin resistance . The aldehyde analog may exhibit lower stability but higher volatility, influencing its application scope.
Substituent Effects
- This property is shared with its carboxylic acid analog .
- Aromatic vs. Aliphatic Substituents: 3-(3-Isopropylphenyl)butanal’s aromatic substituent () introduces π-π interactions, favoring use in polymer synthesis, whereas the aliphatic dodecylsulfanyl group may improve solubility in nonpolar solvents.
- Heterocyclic Substituents: 3-(5-Methyl-2-furyl)butanal’s furan ring () contributes to its flavoring properties due to volatile aroma compounds, contrasting with the non-volatile, sulfur-containing dodecylsulfanyl group.
Application-Specific Comparisons
- Synthetic Intermediates : 3-(Dodecylthio)butyronitrile’s nitrile group () and 3-(3-Isopropylphenyl)butanal’s aromatic system () highlight divergent pathways for constructing complex molecules.
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